molecular formula C10H8ClN B2802525 5-Chloroquinaldine CAS No. 4964-69-6

5-Chloroquinaldine

Cat. No.: B2802525
CAS No.: 4964-69-6
M. Wt: 177.63
InChI Key: VNFYMAPAENTMMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine can be achieved through various methods. One common approach involves the Doebner-Miller reaction, which uses tetrachloro-1,4-quinone as an oxidant. This method is advantageous as it improves yield and eliminates the need for forming a zinc chloride complex to isolate the end product .

Industrial Production Methods: This method is preferred due to its efficiency in improving yields and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinaldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5-Chloroquinaldine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroquinaldine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microorganisms. The exact molecular pathways and targets are still under investigation, but it is known to exhibit bactericidal and antimalarial effects .

Comparison with Similar Compounds

Uniqueness of 5-Chloroquinaldine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFYMAPAENTMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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